N-methyl-1-phenylpropane-2-sulfonamide

Description

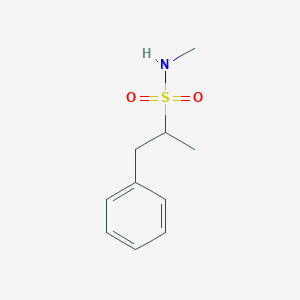

N-Methyl-1-phenylpropane-2-sulfonamide (CID 11790550) is a sulfonamide derivative with the molecular formula C₁₀H₁₅NO₂S. Its structural features include:

- A sulfonamide group (-SO₂NMe) at position 2 of the propane backbone.

- A phenyl group attached to position 1.

- A methyl group on the nitrogen atom.

Key identifiers include:

Properties

IUPAC Name |

N-methyl-1-phenylpropane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-9(14(12,13)11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTZUFXAMPSVIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260542-30-1 | |

| Record name | N-methyl-1-phenylpropane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-phenylpropane-2-sulfonamide typically involves the reaction of benzeneethanesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-phenylpropane-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant and Anxiolytic Properties

N-methyl-1-phenylpropane-2-sulfonamide has been investigated for its potential use in treating mood disorders. Research indicates that compounds in this class can modulate neurotransmitter systems, particularly norepinephrine and serotonin, which are critical in the management of depression and anxiety disorders. A patent describes the use of such compounds for treating conditions like major depressive disorder and vasomotor symptoms associated with menopause .

2. Pain Management

The compound has also shown promise in alleviating pain associated with various conditions, including fibromyalgia and diabetic neuropathy. Its mechanism involves the inhibition of monoamine reuptake, which can enhance analgesic effects in patients suffering from chronic pain syndromes .

3. Treatment of Sexual Dysfunction

Studies suggest that this compound may be effective in treating sexual dysfunction by targeting the neurochemical pathways involved in sexual arousal and response. The modulation of norepinephrine levels is particularly relevant in this context, as it plays a role in sexual function .

Pharmacological Insights

1. Gastrointestinal Disorders

The compound has been explored for its efficacy in treating gastrointestinal disorders, particularly those related to stress and anxiety. Its ability to influence gut-brain interactions makes it a candidate for managing conditions like irritable bowel syndrome (IBS) and other stress-related gastrointestinal issues .

2. Chronic Fatigue Syndrome

Research indicates that this compound may alleviate symptoms of chronic fatigue syndrome by enhancing energy metabolism through its effects on neurotransmitter systems .

Industrial Applications

1. Synthesis of Pharmaceuticals

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in diverse chemical reactions, facilitating the development of new drugs with improved efficacy and safety profiles .

2. Chemical Research

In chemical research, this compound is utilized as a reference standard for analytical methods such as chromatography and mass spectrometry. It aids in the identification and quantification of similar sulfonamide derivatives in complex mixtures.

Case Studies

Mechanism of Action

The mechanism of action of N-methyl-1-phenylpropane-2-sulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal function of the enzyme, leading to a decrease in its activity. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to inhibit enzyme activity is well-documented.

Comparison with Similar Compounds

Sodium 2-Methylprop-2-ene-1-Sulphonate

Molecular Formula : C₄H₇NaO₃S

Key Features :

Comparison :

- Solubility : The sodium sulfonate is highly water-soluble due to its ionic nature, whereas the sulfonamide likely has lower aqueous solubility.

- Reactivity : The sulfonate’s alkene enables polymerization or addition reactions, absent in the sulfonamide.

- Applications : Sodium sulfonates are used in detergents and surfactants, while sulfonamides are more common in pharmaceuticals .

(R)-N-[(R)-2,2-Dichloro-1-Phenyl-2-(Phenylsulfonyl)ethyl]-2-Methylpropane-2-Sulfinamide

Molecular Formula: C₁₈H₂₀Cl₂NO₃S₂ Key Features:

Comparison :

- Oxidation State : Sulfinamides (S=O) are less oxidized than sulfonamides (S=O₂), affecting electrophilicity and metabolic stability.

N-Methyl-2-Phenylpropan-1-Amine (Phenpromethamine)

Molecular Formula : C₁₀H₁₅N

Key Features :

Comparison :

- Polarity : The amine is more polar than the sulfonamide but lacks the sulfonyl group’s hydrogen-bonding capacity.

- Biological Activity : Amines like phenpromethamine target adrenergic receptors, while sulfonamides often inhibit enzymes (e.g., carbonic anhydrase) .

Data Table: Structural and Functional Comparison

Biological Activity

N-Methyl-1-phenylpropane-2-sulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 213.30 g/mol

- Functional Group : Sulfonamide group attached to a phenylpropane backbone

This configuration contributes to its unique chemical properties and biological activities, particularly its ability to inhibit specific enzymes by forming stable interactions at their active sites.

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. The sulfonamide group allows it to interact with various enzymes, leading to significant biological outcomes such as:

- Antibacterial Activity : The compound exhibits notable antibacterial properties, potentially through the inhibition of bacterial enzymes involved in folate synthesis.

- Enzyme Inhibition : It has been shown to inhibit aliphatic amine oxidase activity, which is crucial in the metabolism of neurotransmitters and other amines in both central and peripheral nervous systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various sulfonamides, this compound demonstrated effective inhibition against several bacterial strains. The compound was tested in vitro against Gram-positive and Gram-negative bacteria, showing significant activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with human aliphatic amine oxidase revealed that the compound forms stable complexes with the enzyme, effectively inhibiting its activity. This inhibition was quantified using enzyme kinetics, demonstrating a competitive inhibition model with an IC50 value indicating potent interaction .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-1-phenylpropane-2-sulfonamide, and how can reaction conditions be optimized for higher yields?

- The synthesis of sulfonamide derivatives typically involves sulfonation of amines or nucleophilic substitution reactions. For this compound, a plausible route includes reacting 1-phenylpropan-2-amine with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization may involve controlling temperature (0–5°C to prevent side reactions), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, identifying characteristic peaks for the methyl sulfonamide group (~2.8 ppm for CH₃SO₂) and aromatic protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. Infrared (IR) spectroscopy can confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Sulfonamides like this compound are generally polar but may exhibit limited aqueous solubility. Solubility can be enhanced using DMSO or methanol. Stability studies under varying pH (e.g., 3–9) and temperatures (25–40°C) are recommended to assess degradation pathways. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into melting points and thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar sulfonamide derivatives?

- Discrepancies often arise from subtle structural variations (e.g., substituent positioning) affecting target binding. Comparative molecular docking studies and molecular dynamics simulations can model interactions with biological targets (e.g., enzymes or receptors). Pair this with in vitro assays (e.g., enzyme inhibition) under standardized conditions to isolate structure-activity relationships (SAR). Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What experimental strategies are effective in identifying and quantifying impurities in synthesized batches of this compound?

- Impurities may include unreacted starting materials, byproducts (e.g., N-demethylated analogs), or sulfonic acid derivatives. Use LC-MS/MS with gradient elution to separate and identify low-abundance impurities. Compare retention times and fragmentation patterns against synthesized standards. For quantification, develop a calibration curve using spiked samples and validate method precision (RSD < 5%) .

Q. How can computational methods aid in predicting the metabolic pathways or toxicity profile of this sulfonamide?

- Tools like ADMET Predictor or SwissADME estimate absorption, distribution, and cytochrome P450 metabolism. For toxicity, apply QSAR models or docking into toxicity-relevant proteins (e.g., hERG channel). Experimental validation via microsomal stability assays (e.g., liver microsomes) and Ames tests for mutagenicity is critical to confirm computational predictions .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound, and how can they be addressed?

- Chiral sulfonamides require asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts). Challenges include achieving high enantiomeric excess (ee) and avoiding racemization. Strategies include using Evans oxazolidinones as chiral auxiliaries or employing transition-metal catalysts (e.g., Ru-BINAP complexes). Monitor ee via chiral HPLC or polarimetry and optimize reaction time/temperature to minimize racemization .

Q. How should researchers approach stability studies under accelerated degradation conditions (e.g., light, heat, oxidizers)?

- Follow ICH guidelines Q1A(R2): expose samples to 40°C/75% RH (heat/humidity), UV light (ICH Q1B), and oxidative stress (e.g., 3% H₂O₂). Analyze degradation products using LC-MS and NMR. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Stabilizers like antioxidants (e.g., BHT) or lyophilization may mitigate degradation .

Methodological Notes

- Data Validation : Cross-reference spectral data (NMR, IR) with PubChem or CAS entries to ensure consistency .

- Contradictory Results : Replicate experiments with independent synthetic batches and use blinded analysis to minimize bias .

- Advanced Characterization : Employ tandem MS and 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities in complex derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.